2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol typically involves the formation of the imidazole ring, which is a key component in many functional molecules . One common method involves heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA), leading to the formation of products substituted at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .
Chemical Reactions Analysis
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-ethoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acyl and sulfonyl chlorides, which lead to the formation of benzamides and benzenesulfonamides . The compound also participates in oxidative aromatization reactions of imidazolines and intramolecular nitrogen-phosphorous interactions of phosphate esters .
Scientific Research Applications
This compound finds applications in multiple scientific research fields. In organic synthesis, it serves as a valuable substrate for the creation of diverse compounds, particularly imidazole derivatives . In biochemistry, it is instrumental in the synthesis of heterocyclic compounds, such as imidazolium salts . Additionally, it has been used in the development of polymer-anchored oxovanadium (IV) complexes and α1-adrenoceptor agonists .
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol involves its interaction with molecular targets and pathways. The compound’s imidazole ring plays a crucial role in its biological activity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-ethoxyphenol can be compared to other imidazole-containing compounds, such as 2-(2-hydroxyphenyl)-2-imidazoline and o-2-imidazolin-2-yl-phenol . These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the imidazole ring and the ethoxyphenol moiety in this compound contributes to its distinct properties and versatility in scientific research .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-5-ethoxyphenol |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-8-3-4-9(10(14)7-8)11-12-5-6-13-11/h3-4,7,14H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
ZGVJTPZSAIIBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NCCN2)O |
Origin of Product |
United States |
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